1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride
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Overview
Description
1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride is an organic compound belonging to the class of benzopyrans. Benzopyrans are notable for their diverse pharmacological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-oxo-3,4-dihydro-1H-2-benzopyran.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting the starting material with chlorosulfonic acid under controlled conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction can lead to the formation of sulfonyl hydrides.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride depends on its application. In biological systems, the sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride can be compared with other benzopyran derivatives, such as:
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid: This compound lacks the sulfonyl chloride group and has different reactivity and applications.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with distinct chemical properties and uses.
1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate: A structurally related compound with different functional groups and applications.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-1-6-3-4-14-9(11)8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCWASDYDHIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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